molecular formula C18H15F3N2O B501292 [(PYRIDIN-3-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE

[(PYRIDIN-3-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE

Cat. No.: B501292
M. Wt: 332.3g/mol
InChI Key: XMHOPRIBBXBCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and furan intermediates, followed by their coupling through a series of reactions involving halogenation, nucleophilic substitution, and amination. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE: shares structural similarities with other compounds containing pyridine, furan, and trifluoromethyl groups.

    Flumatinib: A tyrosine kinase inhibitor with a similar trifluoromethyl-substituted phenyl group.

    Indole derivatives: Compounds with similar aromatic ring structures and potential biological activities.

Uniqueness

The uniqueness of (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15F3N2O

Molecular Weight

332.3g/mol

IUPAC Name

1-pyridin-3-yl-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]methanamine

InChI

InChI=1S/C18H15F3N2O/c19-18(20,21)15-5-1-4-14(9-15)17-7-6-16(24-17)12-23-11-13-3-2-8-22-10-13/h1-10,23H,11-12H2

InChI Key

XMHOPRIBBXBCIE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCC3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCC3=CN=CC=C3

Origin of Product

United States

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